molecular formula C8H7ClF3NS B1517049 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1019350-70-9

5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

Cat. No.: B1517049
CAS No.: 1019350-70-9
M. Wt: 241.66 g/mol
InChI Key: SUSUIDNJYVJCOU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with a chlorine atom at position 5 and a 2,2,2-trifluoroethylsulfanyl group at position 2. The compound’s molecular formula is C₈H₇ClF₃NS, with an average molecular weight of 247.67 g/mol. Its structural features—chloro and trifluoroethylsulfanyl groups—impart unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NS/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUIDNJYVJCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)SCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline is an organic compound with significant biological activity. Its molecular formula is C7H5ClF3NS. This compound belongs to a class of halogenated anilines, which are known for their diverse applications in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity, allowing it to modulate various biological processes. This compound has been studied for its potential effects on:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that halogenated anilines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains in vitro .
  • Anticancer Properties : Some studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various halogenated anilines, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments conducted on human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspase pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
This compoundC7H5ClF3NSAntimicrobial, anticancer
4-ChloroanilineC6H6ClNLimited antimicrobial activity
5-FluoroanilineC6H6FNModerate anticancer properties

This table illustrates the enhanced biological activities associated with the presence of trifluoromethyl and chloro groups in the structure of this compound compared to other anilines.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline with analogs differing in substituent type, position, or fluorination:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Cl (5), CF₃CH₂S (2) C₈H₇ClF₃NS 247.67 Reference compound
2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline H (5), CF₃CH₂S (2) C₈H₈F₃NS 207.22 Lacks Cl at position 5
2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline CF₃ (5), CHF₂CH₂S (2) C₉H₈F₅NS 257.22 CF₃ replaces Cl; fewer F in ethyl group
5-Bromo-2-[(2-fluorophenyl)sulfanyl]aniline Br (5), 2-F-C₆H₄S (2) C₁₂H₉BrFNS 298.17 Br instead of Cl; fluorophenyl sulfanyl
2-(Ethylsulfonyl)-5-(trifluoromethyl)aniline CF₃ (5), CH₃CH₂SO₂ (2) C₉H₁₀F₃NO₂S 253.24 Sulfonyl vs. sulfanyl; CF₃ replaces Cl
5-Chloro-2-(trifluoromethyl)aniline Cl (5), CF₃ (2) C₇H₅ClF₃N 195.56 CF₃ replaces sulfanyl group
5-Chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline Cl (5), CH₂CH=CHPhS (2) C₁₅H₁₄ClNS 283.80 Bulky propenyl-phenyl sulfanyl group

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing vs. Donating Effects: The chloro substituent (Cl) in the target compound is electron-withdrawing, decreasing electron density on the aromatic ring. This enhances the acidity of the aniline NH₂ group compared to non-halogenated analogs. The trifluoroethylsulfanyl group (CF₃CH₂S) is moderately electron-donating due to the sulfur atom, balancing the electron-withdrawing effects of Cl. In contrast, sulfonyl groups (e.g., in 2-(ethylsulfonyl)-5-(trifluoromethyl)aniline) are strongly electron-withdrawing, further increasing NH₂ acidity .

Fluorination Effects :

  • Fluorinated groups (e.g., CF₃, CHF₂) enhance metabolic stability and lipophilicity, improving membrane permeability. For instance, 2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline (257.22 g/mol) has higher lipophilicity than the target compound due to the CF₃ group at position 5 .

Research and Application Implications

  • Pharmaceutical Relevance : Fluorinated anilines are common intermediates in kinase inhibitors. The trifluoroethylsulfanyl group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in VEGFR2 inhibitors .
  • Agrochemical Potential: Chloro and trifluoroethyl groups are prevalent in herbicides and fungicides. The electron-deficient aromatic ring in the target compound could facilitate interactions with biological targets like cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
Reactant of Route 2
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5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

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